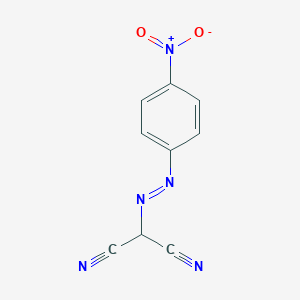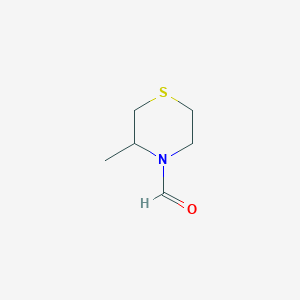
3-Methoxy-2,5-dimethylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2,5-dimethylpyridine (MDMP) is a chemical compound that belongs to the pyridine family. It is a colorless liquid that has a distinct odor and is soluble in water. MDMP has gained significant attention in scientific research due to its unique properties and potential applications.
作用机制
3-Methoxy-2,5-dimethylpyridine exerts its effects through various mechanisms. It has been shown to act as a free radical scavenger, which can prevent oxidative damage to cells. This compound also inhibits the production of inflammatory cytokines, which can reduce inflammation. Furthermore, this compound has been shown to modulate the activity of certain enzymes, which can affect various biochemical processes in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which can improve overall cellular health. This compound has also been shown to improve cognitive function and memory, making it a potential candidate for the treatment of cognitive disorders. Furthermore, this compound has been shown to have anti-tumor properties, which could be useful in the treatment of cancer.
实验室实验的优点和局限性
One advantage of using 3-Methoxy-2,5-dimethylpyridine in lab experiments is its relatively simple synthesis method. This compound is also readily available and can be purchased from various chemical suppliers. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Methoxy-2,5-dimethylpyridine. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the study of the structure-activity relationship of this compound, which can provide insight into its mechanism of action. Furthermore, the study of the potential toxicity of this compound can help to determine its safety for use in humans. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and improve our understanding of cellular processes.
合成方法
3-Methoxy-2,5-dimethylpyridine can be synthesized using various methods, including the reaction between 2,5-dimethylpyridine and methanol in the presence of a catalyst. Another method involves the reaction between 2,5-dimethylpyridine and diazomethane. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment and techniques.
科学研究应用
3-Methoxy-2,5-dimethylpyridine has been extensively studied for its potential applications in various scientific research areas. It has been found to act as a potent antioxidant, which can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, this compound has been studied for its potential neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
105623-63-0 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-methoxy-2,5-dimethylpyridine |
InChI |
InChI=1S/C8H11NO/c1-6-4-8(10-3)7(2)9-5-6/h4-5H,1-3H3 |
InChI 键 |
SSHOFPRHAXXBPB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)C)OC |
规范 SMILES |
CC1=CC(=C(N=C1)C)OC |
同义词 |
Pyridine, 3-methoxy-2,5-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





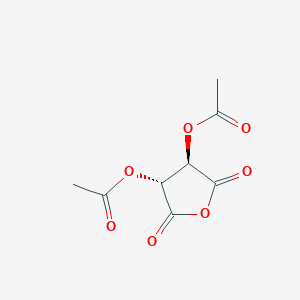
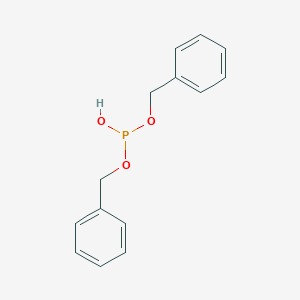
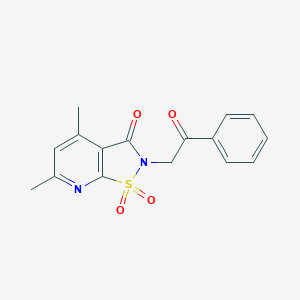

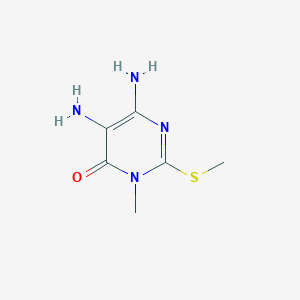
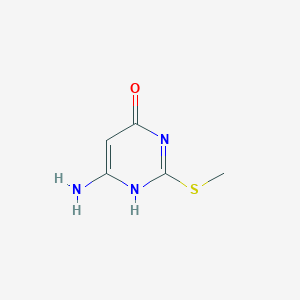

![2-Methyl-5-[(e)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B19625.png)

